molecular formula C7H8N2O2 B1272744 2-Amino-6-methylnicotinic acid CAS No. 846021-26-9

2-Amino-6-methylnicotinic acid

Cat. No. B1272744
M. Wt: 152.15 g/mol
InChI Key: XQBYYQRWYONQLM-UHFFFAOYSA-N
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Description

2-Amino-6-methylnicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. It is an organic compound that contains an amino group and a methyl group attached to the pyridine ring of nicotinic acid. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 2-amino-6-methylnicotinic acid was described using a palladium-catalyzed cyanation/reduction sequence . Another study reported the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to yield 6-aminonicotinic acid, which shares the core pyridine structure with 2-amino-6-methylnicotinic acid . Additionally, a one-pot synthesis method reminiscent of the Guareschi-Thorpe Condensation was used to create a variety of substituted 2-amino isonicotinic acids . These methods could potentially be adapted for the synthesis of 2-amino-6-methylnicotinic acid.

Molecular Structure Analysis

The molecular structure of 2-aminonicotinic acid, a compound similar to 2-amino-6-methylnicotinic acid, has been studied using experimental techniques such as FT-IR and UV-Vis spectroscopy, as well as theoretical calculations . The compound was found to crystallize in a zwitterionic form with intermolecular hydrogen bonds forming zigzag chains . These structural insights could be relevant when considering the molecular structure of 2-amino-6-methylnicotinic acid.

Chemical Reactions Analysis

The chemical reactivity of 2-amino-6-methylnicotinic acid can be inferred from studies on similar compounds. For example, 2-aminonicotinic acid has been used to synthesize metal complexes, which exhibited varied biological activities . The electrochemical behavior of related compounds has also been investigated, demonstrating the potential for electrochemical synthesis and functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-methylnicotinic acid can be deduced from studies on similar compounds. For instance, the metal complexes of 2-aminonicotinic acid were characterized using various spectroscopic techniques, revealing information about their stoichiometry and thermal stability . Theoretical studies provided details on the thermodynamic properties, molecular electrostatic potential, and energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .

Scientific Research Applications

Electrocatalysis and Carboxylation

  • Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid resulted in the formation of 6-aminonicotinic acid. This method avoids the use of volatile and toxic solvents and catalysts (Feng et al., 2010).
  • A similar electrocatalytic synthesis of 6-aminonicotinic acid was performed using silver cathodes under mild conditions, proving efficient in converting 2-amino-5-bromopyridine (Gennaro et al., 2004).

Synthesis and Spectral Analysis

  • Microwave-assisted synthesis of complexes with Co(II), Ni(II), and Cu(II) using 2-Hydroxy-6-methylnicotinic acid has been demonstrated, highlighting its potential for antibacterial studies against various bacteria (Verma & Bhojak, 2018).
  • Novel regioselective hydroxylations of pyridine carboxylic acids, including 2-hydroxy-6-methylnicotinic acid, have been achieved using a specific bacterial strain, showcasing its utility in microbial production (Tinschert et al., 2000).

Complex Formation and Molecular Structure

  • Studies on new complexes derived from 6-methylnicotinic acid revealed insights into molecular interactions and structural diversity, demonstrating its utility in understanding molecular interactions (Luo et al., 2014).
  • In a study, isonicotinic acid was used as a catalyst for the preparation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, indicating its role in facilitating complex organic reactions (Zolfigol et al., 2013).

Antiproliferative and Pharmacological Research

  • 6-Aryl-2-methylnicotinic acid hydrazides and hydrazones have been synthesized and investigated for antiproliferative activity against leukemia cell lines, highlighting its potential in pharmacological research (Abdel‐Aziz et al., 2012).

Protein Modification and Detection Techniques

  • Deuterated methyl and dimethyl substituted nicotinoylating agents derived from 6-methylnicotinic acid have been developed for protein modification, illustrating its role in biochemical research (Tsumoto et al., 2003).
  • A chemiluminescence derivatization method using 2-aminonicotinic acid for sensitive detection of methylglyoxal indicates its application in analytical chemistry (Ohba et al., 2000).

Safety And Hazards

The safety data sheet for “2-Amino-6-methylnicotinic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

2-amino-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBYYQRWYONQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370310
Record name 2-AMINO-6-METHYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methylnicotinic acid

CAS RN

846021-26-9
Record name 2-AMINO-6-METHYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-Chloro-6-methyl-nicotinic acid (3.00 g, 17.5 mmol) in ammonia in MeOH (7M, 60 mL) in a bomb was heated to 120° C. overnight. After cooling, the solvent was removed and the residue was neutralized with 2N HCl. The precipitate was filtered, washed with water and dried to afford 2-Amino-6-methyl-nicotinic acid (1.44 g, 54%). 1H NMR (CD3OD, 400 MHz) δ 8.21 (d, J=7.6 Hz, 1H), 6.60 (d, J=7.6 Hz, 1H), 2.41 (s, 3H). MS (APCI+) [M+H]+153.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
GP Vallerini, L Amori, C Beato, M Tararina… - Journal of Medicinal …, 2013 - ACS Publications
… Accordingly, for the sake of synthetic accessibility, we prepared and tested 2-amino-6-methylnicotinic acid (7) and 6-chloronicotinic acid 1-oxide (8) to examine the actual need of the N-…
Number of citations: 15 pubs.acs.org
GP Vallerini - 2013 - repository.unipr.it
… The most active compound, 2-amino-6-methylnicotinic acid 1-oxide, was also tested in vivo and resulted active, showing modulatory activity on the production of different kyurenine …
Number of citations: 3 www.repository.unipr.it
RK Robins, GH Hitchings - Journal of the American Chemical …, 1958 - ACS Publications
A number of 2, 4-dihydroxy-, 2, 4-diamino-, 2-amino-4-hydroxy-and 2-mercapto-4-hydroxypyrido [2, 3-d] pyrimidines sub-stituted in the pyridine ring has been prepared by the …
Number of citations: 92 pubs.acs.org
V Oakes, HN Rydon - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… Treatment of 6-methylquinolinimide with sodium hypobromite might yield either the desired 3-amino-6-methylpicolinic acid (IV) or the isomeric 2-amino-6-methylnicotinic acid (V), the …
Number of citations: 47 pubs.rsc.org
R Wentworth - 2022 - search.proquest.com
The kynurenine pathway is the major metabolic route for tryptophan and has been of increasing interest to many fields of clinical science, including as a potential therapeutic target for …
Number of citations: 2 search.proquest.com
G SPALLUTO, S FEDERICO, A Ciancetta, B Cacciari… - Abstract book, 2013 - arts.units.it
… 100 µM and maximum activity registered for 2-amino-6methylnicotinic acid 1-oxide (IC50 = 0.6 … Intrastriatal administration of 2-amino-6methylnicotinic acid 1-oxide was able to strongly …
Number of citations: 3 arts.units.it
S FEDERICO, E Kozma, TS Kumar, KA Jacobson… - Abstract book, 2013 - arts.units.it
… 100 µM and maximum activity registered for 2-amino-6methylnicotinic acid 1-oxide (IC50 = 0.6 … Intrastriatal administration of 2-amino-6methylnicotinic acid 1-oxide was able to strongly …
Number of citations: 3 arts.units.it
Р АИЗАВА, К АРАКИ - 2018 - elibrary.ru
… of 2-amino-6-methylnicotinic acid … give 2-amino-6-methylnicotinic acid represented by the formula [I]. EFFECT: invention makes it possible to obtain 2-amino-6-methylnicotinic acid with a …
Number of citations: 0 elibrary.ru

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